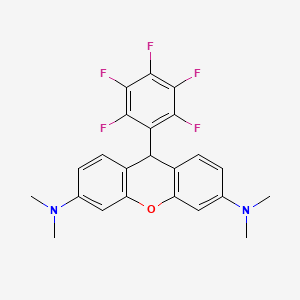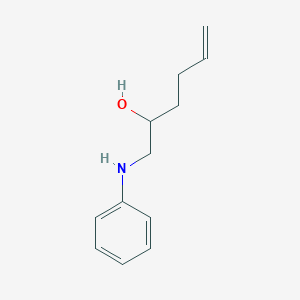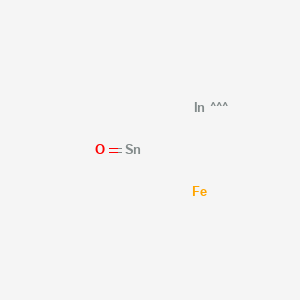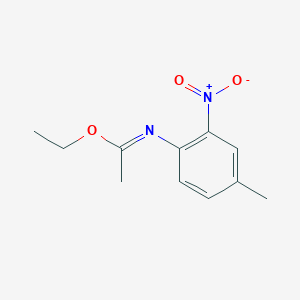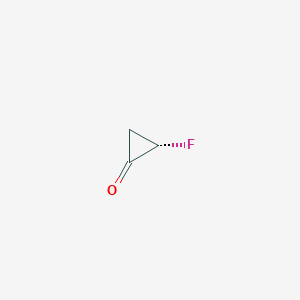![molecular formula C13H19Cl2NO B14245683 1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride CAS No. 215584-36-4](/img/structure/B14245683.png)
1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride is an organic compound with the molecular formula C15H23Cl2NO. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride typically involves the reaction of chloromethylphenol with ethylene oxide in the presence of a base to form the corresponding chloromethylphenoxyethanol. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding phenolic compounds.
Reduction Reactions: The compound can be reduced to form different derivatives
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Formation of various substituted phenoxyethyl derivatives.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of reduced derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-[4-(Chloromethyl)phenoxy]ethyl]azepane hydrochloride
- 1-[2-[4-(Chloromethyl)phenoxy]ethyl]hexahydro-1H-azepine
- 4-(2-(Azepan-1-yl)ethoxy)benzyl chloride hydrochloride
Uniqueness
1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
215584-36-4 |
|---|---|
Molekularformel |
C13H19Cl2NO |
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
1-[2-[4-(chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15;/h3-6H,1-2,7-11H2;1H |
InChI-Schlüssel |
COBLBNLIWNHDDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)

![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)
